5,6-Dihydropyrrolo[1,2-c]imidazol-7-one
Overview
Description
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one is a heterocyclic compound with the molecular formula C6H6N2O. It is characterized by a fused ring system consisting of a pyrrole and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the silylation of 4-hydroxypyrrolidin-2-one, followed by transformation into a cyclic imidate, subsequent amination with aminoacetal, and cyclization of the resulting amidine . Another approach involves the reaction of pyrroline with 2,2-dimethoxyethanamine in a dichloromethane-methanol system, followed by cyclization in formic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure scalability and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or imidazole rings.
Scientific Research Applications
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an agonist or antagonist at adrenergic receptors, influencing signal transduction pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Known for its nootropic activity.
Pyrrolopyrazine derivatives: Exhibits a wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
5,6-dihydropyrrolo[1,2-c]imidazol-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGKVFNNQUZPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457493 | |
Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426219-43-4 | |
Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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